molecular formula C19H12F5N5 B610326 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine CAS No. 1782970-28-8

6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine

カタログ番号 B610326
CAS番号: 1782970-28-8
分子量: 405.332
InChIキー: JEZGPBWIZWPDHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PTC-028 is an inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (BMI1), which is a member of the polycomb repressive complex 1 (PRC1) that has a role in gene silencing. It inhibits proliferation of OVCAR-4 and OV-90 ovarian cancer cells (IC50s = ~0.1 µM for both). It also induces BMI1 degradation in, and apoptosis of, the same cells in a concentration-dependent manner. PTC-028 reduces microtubule polymerization and induces cell cycle arrest at the G2/M phase in MDS-L myelodysplastic syndrome cells when used at concentrations of 3 and 0.03 µM, respectively. It reduces tumor growth in a OV-90 orthotopic mouse model of ovarian cancer when administered biweekly at a dose of 15 mg/kg.
PTC-028 is an orally bioavailable compound that decreases BMI-1 levels by posttranslational modification. In vivo, orally administered PTC-028, as a single agent, exhibits significant antitumor activity comparable with the standard cisplatin/paclitaxel therapy in an orthotopic mouse model of ovarian cancer.

科学的研究の応用

Treatment of Fusion-Positive Rhabdomyosarcoma (FP-RMS)

PTC-028 has shown potential in treating fusion-positive rhabdomyosarcoma (FP-RMS), a rare pediatric cancer . The compound acts as a BMI1 inhibitor, leading to cell cycle arrest and apoptosis in FP-RMS cell lines . This suggests that PTC-028 could be a promising therapeutic target for this type of cancer .

Epigenetic Intervention

The compound has been found to elicit an anti-cancer response through epigenetic intervention . This means that PTC-028 can influence gene expression and cellular processes, potentially making it a powerful tool in cancer treatment .

Inhibition of Cell Cycle Progression

PTC-028 has been observed to downregulate cell cycle progression . This means it can slow down the rate at which cells divide, which is a crucial aspect of cancer treatment .

Treatment of Myelodysplastic Syndrome (MDS)

PTC-028 has shown efficacy in treating myelodysplastic syndrome (MDS), a group of disorders caused by poorly formed blood cells or ones that don’t work properly . The compound acts as a microtubule polymerization inhibitor, effectively suppressing growth and inducing apoptosis in MDS cell lines .

Synergistic Effect with Hypomethylating Agents

PTC-028 has been found to synergize with hypomethylating agents to inhibit growth and induce apoptosis in MDS . This suggests that the compound could be used in combination with other treatments for enhanced efficacy .

Inhibition of Tubulin Polymerization

PTC-028 directly binds to tubulin, inhibiting its polymerization . This disrupts the formation of microtubules, structures that are crucial for cell division. This mechanism of action makes PTC-028 a potential anticancer drug .

特性

IUPAC Name

6-(5,6-difluoro-2-methylbenzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZGPBWIZWPDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。